Barium decanoate

Description

Current Perspectives on Metal Carboxylates in Scientific Inquiry

Metal carboxylates, as a class of compounds, are extensively studied for their diverse properties and applications. They are typically formed by the reaction of metal salts with carboxylic acids. pgmsmetal.com These compounds are significant as precursors in the creation of metal oxide nanomaterials, often through thermal decomposition. wisdomlib.orggoogle.com The interaction between the metal ions and the organic carboxylate anions imparts unique characteristics to these compounds, making them valuable in processes such as catalysis, corrosion inhibition, and as stabilizers in polymer production. pgmsmetal.com Recent research in this area focuses on developing more efficient synthesis methods, exploring novel applications, and enhancing the performance of existing metal carboxylates. pgmsmetal.com Metal carboxylates with open architectures have also emerged as an important family, showing novel adsorption and magnetic properties. nih.gov Dicarboxylates, in particular, are effective in designing novel hybrid structures with porous characteristics, acting as linkers between inorganic units. nih.gov

Metal carboxylates are also being investigated in the context of cultural heritage, where their formation in oil paints containing metal-based pigments and fatty acids from the oil medium can lead to deterioration such as spalling and cracking. nih.gov

Conceptual Frameworks for Barium Decanoate (B1226879) Investigations

Investigations into barium decanoate, like other metal carboxylates, often employ conceptual frameworks rooted in coordination chemistry and materials science. The designed synthesis of metal-organic frameworks (MOFs), which frequently utilize metal carboxylate building blocks, provides a relevant conceptual basis. berkeley.eduacs.org In MOF synthesis, negatively charged carboxylate linkers coordinate to positively charged metal centers to form stable frameworks. acs.org The choice of metal ion and organic linker influences the resulting structure and properties. acs.orgacs.org Concepts such as Pearson's hard/soft acid/base (HSAB) theory are applied to understand the coordination bonds formed between metal ions and carboxylate linkers. acs.org Carboxylate-based linkers are considered hard bases and form robust bonds with hard acids like high-valent metal ions. acs.org

The thermal decomposition of metal carboxylate precursors is another key conceptual framework, particularly for synthesizing metal or metal oxide compounds for materials science applications. google.com Understanding the thermal behavior, including decomposition mechanisms and intermediate phases, is crucial for controlling the final product. Studies on the pyrolysis of metal carboxylate salts, such as barium propionate-acetate, highlight the different decomposition pathways that can occur depending on the conditions. researchgate.net

Spectroscopic analysis is also used to study the interaction between metal ions and carboxylates, such as decanoate, at interfaces. acs.org

Research Trajectories and Interdisciplinary Significance

The research trajectories involving this compound and related metal carboxylates are diverse and hold interdisciplinary significance. Their use as precursors for metal oxide nanomaterials is a significant area, impacting nanotechnology and materials science. wisdomlib.orggoogle.com The ability to control the synthesis and thermal decomposition of these compounds is key to producing nanomaterials with desired properties.

In the field of advanced materials, metal carboxylates, including barium compounds, are explored for applications in areas such as thin film deposition, industrial chemistry, and potentially in LED manufacturing. americanelements.com The synthesis of complex materials like barium titanate (BaTiO₃) can involve metal organic precursors, including barium neodecanoate. researchgate.netdtic.mil

While not directly focused on this compound, research into other barium compounds, such as barium sulfate (B86663) and barium carbonate, highlights the broader significance of barium chemistry in various fields, including pigments and historical art preservation. rsc.org The study of metal carboxylate formation in oil paints demonstrates the relevance of this chemistry to art conservation. nih.gov

The interdisciplinary significance of research into compounds like this compound lies in their potential to bridge different scientific fields, from fundamental chemistry and materials science to potential applications in areas like catalysis and coatings. pgmsmetal.com The development of new synthetic methods and the exploration of their behavior in different environments contribute to advancements across these disciplines.

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈BaO₄ | nih.govamericanelements.com |

| Molecular Weight | 479.8 g/mol | nih.govamericanelements.com |

| Appearance | Solid, White powder | americanelements.comsaapedia.orgnih.gov |

| Solubility in Water | Insoluble | ontosight.aisaapedia.orgnih.gov |

| Solubility in Organic Solvents | Soluble | ontosight.ai |

| CAS Number | 13098-41-4 | nih.govsaapedia.org |

| PubChem CID | 13669059 | nih.govamericanelements.com |

| EINECS Number | 236-016-1 | nih.govsaapedia.org |

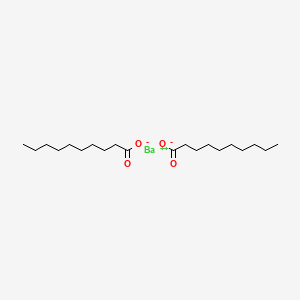

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Ba/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOYUKOMZFADNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13098-41-4 | |

| Record name | Decanoic acid, barium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Barium Decanoate

Barium Decanoate (B1226879) as a Versatile Precursor in Advanced Materials Synthesis

The provided search results discuss the use of various barium precursors, such as barium acetate (B1210297) and barium 2-ethylhexanoate (B8288628), in the synthesis of advanced materials like barium oxide, barium titanate, and YBCO films. However, there is no direct information within the provided results that specifically details the use of Barium decanoate itself as a precursor for the synthesis of these materials. The following subsections outline the areas where barium precursors are utilized, noting the absence of specific information regarding this compound's direct role based on the provided search results.

Fabrication of Barium Oxide-Based Ceramics and Nanoparticles

The synthesis of Barium oxide (BaO) nanoparticles is discussed in the search results, with methods including co-precipitation and simple chemical methods using precursors such as barium nitrate (B79036) or barium chloride makhillpublications.cod-nb.inforesearchgate.netresearchgate.net. Barium oxide is also mentioned as being prepared by heating barium carbonate with carbon or by thermal decomposition of barium nitrate researchgate.net. While barium is a component, the provided information does not specify the use of this compound as a precursor for these BaO materials.

Nanoparticle Core Material Development (e.g., high atomic number nanoparticles)

The development of nanoparticle core materials, particularly those incorporating high atomic number (high-Z) elements, is an active area of research for applications such as spectral CT imaging and radiotherapy sensitization. High-Z elements are favored due to their ability to strongly absorb X-rays, thereby enhancing contrast in imaging or increasing energy deposition in tissues during radiotherapy. rsc.orgnih.govnih.govresearchgate.netrsc.org Barium (Z=56) is considered a high atomic number element in this context. nih.govnoahchemicals.com

While this compound is a barium-containing compound, research specifically detailing its use as the core material for high atomic number nanoparticles is not extensively reported in the immediate search results. However, the precursor chemistry involving barium and decanoate ligands is relevant to the synthesis of various nanoparticles.

Metal decanoates and other barium compounds have been explored in nanoparticle synthesis:

Lanthanide decanoate nanoparticles (e.g., of Pr, Nd, Sm, Eu, Gd, Er) with spherical morphology have been synthesized using decanoic acid and lanthanide nitrates via methods like microwave irradiation. These nanoparticles exhibit liquid crystalline behavior and photoluminescence. researchgate.netrsc.orgosti.gov

Copper(II) decanoate complexes have been utilized in controlled release electrochemical techniques for the synthesis of copper(II) nanoparticles. worldscientific.com

Decanoate ligands have also served as capping agents in the synthesis of silver nanoparticles, influencing particle size and distribution. rsc.org

In the realm of high-Z nanoparticles for imaging, bismuth n-decanoate has been incorporated into the core of phospholipid nanostructures to create contrast agents for spectral CT. rsc.org

Various barium compounds serve as precursors for different types of barium-containing nanoparticles. Barium sulfate (B86663) nanoparticles are widely used as contrast agents for gastrointestinal imaging due to barium's high radiopacity and the compound's insolubility. nih.govnoahchemicals.comfoxvalleyimaging.commdpi.comradiopaedia.org Barium carbonate nanoparticles have also been prepared and used in studies. nih.govnanorh.com Barium oxide nanoparticles have been synthesized through methods like co-precipitation and sol-gel techniques, with applications explored in catalysis. nih.govatlantis-press.comchalcogen.rod-nb.info Barium titanate (BaTiO₃) nanoparticles, important for their ferroelectric properties, are commonly synthesized using barium precursors such as barium neodecanoate and barium 2-ethylhexanoate through methods like metal-organic deposition (MOD) and sol-gel processes. missouristate.eduyachaytech.edu.ecresearchgate.netmdpi.comcambridge.orgnih.govmdpi.comkiche.or.krresearchgate.net Barium tungstate (B81510) nanoparticles are being investigated for their potential as radiosensitizers in cancer therapy. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Barium Decanoate

Spectroscopic Investigations for Molecular and Electronic Structure

Spectroscopic methods probe the interaction of electromagnetic radiation with a material to reveal details about its molecular vibrations, electronic transitions, and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy and Evolved Gas Analysis (EGA-FTIR)

FTIR spectroscopy is a technique used to obtain an infrared absorption spectrum of a solid, liquid, or gas, allowing for the identification of functional groups based on their characteristic vibrational modes linseis.com. EGA-FTIR couples thermogravimetric analysis (TGA) with FTIR to analyze the gaseous products evolved during thermal decomposition, providing insights into degradation mechanisms hidenanalytical.commdpi.comresearchgate.net.

For metal carboxylates like barium decanoate (B1226879), FTIR spectroscopy is particularly useful for identifying the presence of the carboxylate functional group (-COO⁻) and the alkyl chain (-CH₂-, -CH₃). The carboxylate group typically exhibits characteristic asymmetric and symmetric stretching vibrations. The position and splitting of these bands can provide information about the coordination environment of the barium ion with the carboxylate ligands. Vibrations of the hydrocarbon chain, such as C-H stretching and bending modes, are also observed in specific regions of the spectrum cambridge.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy provides detailed information about the local chemical environment, bonding, and dynamics of atoms within a molecule. Both ¹H NMR and ¹³C NMR are valuable for characterizing the organic decanoate ligand in barium decanoate.

¹H NMR would reveal the different types of protons in the decanoate chain (methyl, methylene (B1212753) protons at various positions) through their characteristic chemical shifts, splitting patterns, and integration ratios. This can confirm the integrity of the decanoate chain. ¹³C NMR would similarly provide signals for each unique carbon atom in the chain and the carboxylate carbon, offering further structural confirmation.

Studies involving barium ions and NMR have explored the interaction of Ba²⁺ with organic molecules, such as in the determination of the absolute configuration of chiral amines by complexation with Ba²⁺, which affects their ¹H NMR spectra nih.gov. Barium itself has two low-sensitivity NMR-active nuclei, ¹³⁵Ba and ¹³⁷Ba, which are quadrupolar and typically yield very broad signals, limiting the detailed structural information directly from the barium nucleus in many environments huji.ac.il.

Specific NMR data for this compound was not found in the provided search results. However, based on the structure of the decanoate ligand, characteristic signals for the terminal methyl group, the various methylene groups along the chain, and the carboxylate carbon would be expected in the ¹H and ¹³C NMR spectra. The chemical shifts might be slightly influenced by the presence of the barium ion compared to the free decanoic acid or its sodium salt (e.g., sodium decanoate foodb.ca).

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a material micro.org.au. By analyzing the binding energies of core-level electrons emitted after irradiation with X-rays, the elements present and their oxidation states can be identified micro.org.auresearchgate.net.

For this compound, XPS analysis would confirm the presence of barium, carbon, and oxygen. The binding energies of the Ba 3d, C 1s, and O 1s core levels would provide information about their chemical states. Specifically, the C 1s spectrum could show distinct peaks corresponding to the carbon atoms in the alkyl chain and the carboxylate carbon, allowing for the determination of their relative proportions. The O 1s spectrum would provide information about the oxygen atoms in the carboxylate group. The Ba 3d spectrum would confirm the presence of barium in its +2 oxidation state.

While direct XPS data for this compound was not found, XPS has been successfully applied to characterize the surface composition and elemental oxidation states of other barium-containing materials, such as barium stannate and barium titanate thin films researchgate.netresearchgate.net. These studies demonstrate the capability of XPS to provide valuable surface and chemical state information for barium compounds. Applying XPS to this compound would yield similar insights into its surface chemistry and elemental composition.

Diffraction-Based Techniques for Crystalline and Amorphous Structures

Diffraction techniques, particularly X-ray Diffraction (XRD), are essential for determining the crystalline phases, crystal structure, and degree of crystallinity in solid materials.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

XRD is a powerful technique for analyzing the crystalline structure of materials. When X-rays interact with a crystalline sample, they are diffracted at specific angles according to Bragg's Law, which relates the diffraction angle to the spacing between atomic planes in the crystal lattice. The resulting diffraction pattern, a plot of scattered intensity versus diffraction angle (2θ), is unique to the crystalline phases present in the sample ekb.ege3s-conferences.org. XRD can be used for phase identification by comparing the experimental pattern to databases of known crystalline structures, determining lattice parameters, analyzing crystallite size, and quantifying the relative amounts of crystalline and amorphous phases ekb.ege3s-conferences.orgresearchgate.net.

This compound, as a solid, can exist in crystalline or amorphous forms, or potentially exhibit liquid crystalline behavior, as suggested by studies on related barium carboxylates like barium valerate (B167501) researchgate.net. XRD would be the primary technique to determine if this compound is crystalline and, if so, to identify its crystal structure.

While specific XRD patterns for this compound were not found in the search results, XRD has been widely used to characterize the crystalline phases of various barium compounds, including barium carbonate and barium titanate ekb.ege3s-conferences.orgresearchgate.netspiedigitallibrary.org. For example, XRD analysis confirmed the formation of orthorhombic BaCO₃ crystals and was used to study the phase transitions and structural stability of BaTiO₃ at different temperatures ekb.egresearchgate.net. A study on barium valerate showed that its XRD pattern exhibited a broad reflection associated with the loss of crystalline structure and transition to a liquid crystalline phase upon heating researchgate.net. This suggests that this compound might also exhibit complex thermal behavior and structural transformations that could be investigated by variable-temperature XRD.

Applying XRD to this compound would involve obtaining its diffraction pattern and analyzing the positions and intensities of the diffraction peaks. This would allow for the identification of its crystalline phase(s), if any, and the determination of its lattice parameters. The sharpness and intensity of the peaks would provide information about the crystallinity and crystallite size. The presence of broad features or a lack of sharp peaks would indicate the presence of amorphous material or liquid crystalline phases.

Microscopic and Surface Morphology Characterization

Detailed microscopic and surface analysis techniques are employed to understand the physical form, surface topography, and film microstructure of this compound. While specific detailed studies on this compound using all these techniques were not extensively found in the available literature, the general application of these methods to characterize similar metal carboxylates and thin films provides insight into how this compound would be analyzed.

Scanning Electron Microscopy (SEM) for Surface Topography and Film Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and microstructure of materials. For compounds like this compound, particularly when formed as films or solid samples, SEM can reveal details about crystal structure, particle size and distribution, and the presence of defects or irregularities on the surface. Studies on related metal-organic compounds and films often utilize SEM to assess the homogeneity and morphology resulting from different preparation methods. While direct SEM data for this compound was not available in the search results, SEM is a standard method for visualizing the surface characteristics crucial for understanding material properties.

Optical Microscopy and Hot-Stage Optical Microscopy for Visualizing Phase Changes

Compositional Analysis Methods

Determining the elemental composition and stoichiometry of this compound is essential for confirming its purity and chemical formula.

Rutherford Backscattering Spectrometry (RBS) for Film Stoichiometry and Depth Profiling

Rutherford Backscattering Spectrometry (RBS) is a non-destructive analytical technique used for determining the elemental composition, stoichiometry, and thickness of thin films. It can also provide depth profiling information, showing how the elemental composition varies with depth from the surface. For this compound films, RBS could be used to verify the ratio of barium to the decanoate moiety and to assess the uniformity of the film composition throughout its thickness. While RBS is a standard technique for analyzing the composition of thin films containing heavy elements like barium, specific applications to this compound were not detailed in the search results.

Thermal Behavior and Decomposition Mechanisms of Barium Decanoate Systems

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Barium Decanoate (B1226879)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental thermal analysis techniques used to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, providing quantitative information about decomposition steps and thermal stability osf.iocelignis.comintertek.comlibretexts.org. DTA, conversely, measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. osf.ioinflibnet.ac.inslideshare.net This technique detects thermal events such as melting, crystallization, phase transitions, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat). osf.ioinflibnet.ac.inslideshare.net Combining TGA and DTA provides comprehensive information, allowing for the correlation of mass changes with specific thermal events. osf.iojetir.orgmt.com

While specific TGA and DTA curves for barium decanoate are not extensively detailed in the provided search results, studies on other barium carboxylates like barium valerate (B167501) and barium propionate (B1217596) offer insights into the likely thermal behavior of this compound. For instance, the thermal decomposition of barium valerate in argon showed melting occurring in two steps at 200°C and 280°C, followed by decomposition between 400°C and 520°C researchgate.net. The DTA curves of barium carbonate (a common residue from barium carboxylate decomposition) exhibit phase transformations researchgate.netsavemyexams.com.

Based on the general behavior of metal carboxylates, the TGA curve for this compound would likely show distinct mass loss steps corresponding to different stages of decomposition. The DTA curve would show corresponding endothermic or exothermic peaks associated with these decomposition events, as well as potential phase transitions or melting points of this compound itself or intermediate products. The initial mass loss might be attributed to the removal of any adsorbed moisture or solvent, followed by significant mass loss stages corresponding to the breakdown of the decanoate chains. The final residue in an oxidative or inert atmosphere is typically expected to be a barium compound, such as barium carbonate or barium oxide, depending on the decomposition temperature and atmosphere researchgate.netsavemyexams.comnoahchemicals.com.

Elucidation of Pyrolysis Pathways and Reaction Mechanisms

The pyrolysis of metal carboxylates generally involves complex reaction mechanisms that can lead to the formation of various products, including ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide. The specific pathways are influenced by factors such as the metal cation, the length and structure of the carboxylate chain, the atmosphere, and the heating rate rsc.orgfrontiersin.orgaltenergymag.com.

Studies on the thermal decomposition of other metal decanoates, such as lead(II) decanoate, provide valuable insights into potential pyrolysis pathways for this compound. The thermal decomposition of lead(II) decanoate was found to primarily yield the parent ketone, nonadecan-10-one, along with smaller quantities of lower ketones, alkanes, alkenes, CO₂, and CO rsc.org. This suggests that a key reaction pathway for metal decanoates is ketonic decarboxylation, where two decanoate ions react to form a symmetrical ketone (nonadecan-10-one) and a metal carbonate.

For this compound, a similar ketonic decarboxylation pathway is plausible, leading to the formation of nonadecan-10-one (C₁₉H₃₈O) and barium carbonate (BaCO₃). Further decomposition of barium carbonate at higher temperatures would yield barium oxide (BaO) and carbon dioxide (CO₂) researchgate.netsavemyexams.comnoahchemicals.com. Other potential reactions could include radical pathways, especially in inert atmospheres, leading to the formation of alkanes and alkenes researchgate.net.

Identification of Gaseous Products via Evolved Gas Analysis (EGA-MS, TG-IR)

Evolved Gas Analysis (EGA), coupled with techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), is essential for identifying the volatile products released during thermal decomposition. mt.comresearchgate.netkoreascience.krcapes.gov.brmdpi.comeag.comhitachi-hightech.coms4science.at TG-MS and TG-IR systems allow for the online analysis of gases evolved during a TGA experiment, providing information on the temperature ranges at which specific gases are released. mt.comresearchgate.netcapes.gov.brmdpi.comhitachi-hightech.coms4science.at

While direct EGA data for this compound is not available in the provided results, studies on related compounds indicate the types of gaseous products expected. The decomposition of lead(II) decanoate, analyzed by TG-MS and GC, showed the presence of nonadecan-10-one as the major product, along with CO₂, CO, alkanes, and alkenes rsc.org. The thermal decomposition of terbium decanoate also resulted in the condensation of a white substance identified as a ketone jetir.org. Studies on barium valerate identified 5-nonanone (B165733) as a gaseous product researchgate.net.

Based on these findings, EGA of this compound would likely detect the release of nonadecan-10-one as a primary gaseous product during the main decomposition stage. The detection of CO₂ and potentially CO would indicate the decarboxylation process and further decomposition of intermediate carbonates. The presence of alkanes and alkenes would suggest fragmentation of the decanoate chains through other pyrolysis pathways.

Kinetics of Thermal Decomposition

Studying the kinetics of thermal decomposition provides information about the reaction rates and activation energies involved in the decomposition process. This is typically done by analyzing TGA data using various kinetic models. savemyexams.comrsc.orgmdpi.comacs.orgdntb.gov.ua

While specific kinetic parameters for the thermal decomposition of this compound are not presented in the search results, studies on other metal carboxylates and barium compounds demonstrate the application of kinetic analysis in understanding their decomposition. For example, the thermal decomposition of barium carbonate has been investigated to determine its activation energy researchgate.netsavemyexams.com. Kinetic information on the thermal decomposition of molten lead(II) decanoate was obtained from TGA curves, suggesting a diffusion-controlled mechanism as the rate-controlling step rsc.org. The thermal decomposition of terbium decanoate was reported to be kinetically of zero order with activation energies in the range of 11.0-13.7 kcal mol⁻¹ jetir.org.

Applying similar kinetic analysis methods to TGA data for this compound would allow for the determination of apparent activation energies and reaction orders for the different decomposition steps. This information is valuable for predicting the decomposition behavior under various thermal conditions and for optimizing processing parameters.

Analysis of Intermediate Phases and Residues from Thermal Processing

The thermal decomposition of metal carboxylates often involves the formation of intermediate solid phases before reaching the final residue. Identifying these intermediate phases and the final residue is crucial for understanding the complete decomposition process and the nature of the resulting materials. Techniques such as X-ray Diffraction (XRD), Infrared Spectroscopy (IR), and elemental analysis are commonly used for this purpose. osf.ioresearchgate.netcapes.gov.brdntb.gov.uacore.ac.ukmvpsvktcollege.ac.in

Studies on the thermal decomposition of other barium carboxylates and related precursors have identified barium carbonate (BaCO₃) as a common intermediate or final product, depending on the decomposition conditions. osf.ioresearchgate.netresearchgate.netcapes.gov.brdntb.gov.uamvpsvktcollege.ac.inmpg.de For example, barium valerate decomposition in argon resulted in the formation of BaCO₃ as an intermediate, which subsequently decomposed to BaO at higher temperatures researchgate.net. The decomposition of barium propionate-acetate salts also led to the formation of BaCO₃ researchgate.net. In the context of preparing barium titanate from precursor complexes, metastable calcite-type barium carbonate was observed as an intermediate phase osf.iocapes.gov.brmpg.de.

Based on these observations, it is highly probable that barium carbonate (BaCO₃) is a significant intermediate phase in the thermal decomposition of this compound, particularly in the presence of oxygen or if the decomposition temperature is not sufficiently high to convert the carbonate to the oxide. The final solid residue at high temperatures in an oxidative atmosphere is expected to be barium oxide (BaO) noahchemicals.com. The specific intermediate phases and the final residue can be confirmed by analyzing the solid products obtained at different stages of the thermal decomposition of this compound using techniques like XRD and IR spectroscopy.

Temperature-Induced Phase Transitions in Barium Carboxylates

Metal carboxylates, including barium carboxylates, can exhibit various solid-state phase transitions upon heating before decomposition occurs. These transitions can involve changes in crystal structure or the formation of liquid crystalline phases (mesophases). acs.orgresearchgate.netscispace.com

While specific information on phase transitions in this compound is limited in the provided results, studies on other metal carboxylates with long alkyl chains, such as thallium(I) n-decanoate and lead(II) decanoate, have shown the existence of liquid crystalline phases acs.orgresearchgate.netscispace.com. Barium n-butanoate, a shorter chain barium carboxylate, exhibits a complicated thermal behavior with multiple melting and solidification steps researchgate.net.

Supramolecular Chemistry and Self Assembly Phenomena of Barium Decanoate

Principles of Barium Decanoate (B1226879) Self-Assembly and Organization

The self-assembly of barium decanoate is primarily driven by the amphiphilic nature of the decanoate anion, which possesses a polar carboxylate head and a long hydrophobic hydrocarbon tail. In the presence of barium cations, these units arrange themselves to minimize unfavorable interactions between the hydrophobic tails and a polar environment (like water) while maximizing favorable interactions between the ionic head groups and the counterions. This leads to the formation of aggregates.

The specific principles governing the self-assembly and organization of this compound involve a balance of forces. Ionic interactions between the barium (Ba²⁺) cations and the decanoate (C₉H₁₉COO⁻) anions play a crucial role in holding the polar head groups together. Simultaneously, hydrophobic interactions among the decyl chains drive the segregation of the non-polar parts away from the solvent. These competing forces, along with factors like temperature, concentration, and the nature of the solvent, influence the size, shape, and symmetry of the resulting supramolecular structures. tubitak.gov.tr

Metal soaps, including alkaline earth metal soaps like this compound, often form disordered metal organic (carboxylate) frameworks (MOFs) in their mesophases. researchgate.net In these structures, metal atoms are linked by bridging carboxylates, forming semi-flexible rods, chains, and sheets of metal-oxygen polyhedra. researchgate.net The packing of the molten hydrocarbon chains allows these metal-carboxylate networks to coexist as spatially isolated units within the self-assembled structure. researchgate.net

Formation and Characterization of Ordered Supramolecular Structures

This compound can form a variety of ordered supramolecular structures depending on the conditions. These structures can range in dimensionality and exhibit different phases, including liquid crystalline phases. Characterization techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), differential thermal analysis (DTA), and optical microscopy are commonly used to study the formation and properties of these structures. researchgate.netacs.org

One-Dimensional (1D) Self-Assembled Nanostructures

While specific detailed studies on 1D self-assembled nanostructures formed solely by this compound are not extensively highlighted in the provided search results, the principles of self-assembly of similar amphiphilic molecules suggest the potential for forming such structures. One-dimensional nanostructures, such as nanowires, nanotubes, and nanorods, are characterized by confinement in two dimensions and extension in one dimension, leading to unique anisotropic properties. anilocus.orgnih.gov The self-assembly of amphiphilic molecules into 1D structures is often driven by specific molecular shapes and interactions that favor elongation. For example, the self-assembly of rod-coil molecules can lead to the formation of nanofibers and cylindrical micelles. rsc.org The formation of 1D structures in metal carboxylates can involve the arrangement of metal-carboxylate chains or rods. researchgate.net

Two-Dimensional (2D) Self-Assembled Architectures

Two-dimensional self-assembled architectures of metal carboxylates can manifest as layers or sheets. In the context of metal soaps, lamellar phases are considered true 2D MOFs or layers of 1D MOFs. researchgate.net These structures consist of bilayers of the metal carboxylate molecules, with the ionic head groups facing inwards or outwards, separated by regions of the hydrophobic tails. The arrangement within the layers can be ordered, forming extended networks. Studies on other metal carboxylates, such as copper(II) decanoate, have revealed the formation of discotic liquid crystal phases with hexagonal columnar structures, which can be viewed as ordered 2D arrangements of columnar aggregates. researchgate.netacs.org The formation of 2D structures is influenced by factors like the balance between the head group area and the tail volume, as well as the nature of the interactions within the layers.

Lamellar Liquid Crystalline Phases and Mesophase Behavior

This compound, like other metal alkanoates, is known to exhibit liquid crystalline behavior. researchgate.netuvic.cacore.ac.ukuoh.edu.iqmdpi.com Liquid crystals are intermediate phases between crystalline solids and isotropic liquids, possessing long-range molecular order while still being able to flow. libretexts.orgscribd.com Metal soaps frequently form thermotropic liquid crystals, meaning their phase behavior is dependent on temperature. mdpi.com

Lamellar phases (Smectic A, SmA) are a common type of liquid crystalline phase observed in amphiphilic systems, including metal carboxylates. researchgate.netuoh.edu.iqmdpi.com In a lamellar phase, the molecules are arranged in layers with their long axes typically oriented parallel to the layer normal. uoh.edu.iqlibretexts.org Within each layer, the molecules have liquid-like mobility. The smectic A phase is optically uniaxial and can show a homeotropic texture under polarized light microscopy. uoh.edu.iq

The mesophase behavior of metal alkanoates is influenced by the nature of the metal cation and the length of the alkyl chain. researchgate.netuoh.edu.iq While specific details on the phase diagram of pure this compound are not extensively provided in the search results, studies on related systems like thallium(I) n-decanoate and barium n-butanoate indicate that metal carboxylates can exhibit complex thermal behavior and form smectic liquid crystalline phases. researchgate.net The transition temperatures and the specific types of mesophases formed are characteristic of the compound and the conditions. mdpi.com

Influence of Concentration, Temperature, and Solvent on Assembly Pathways

The self-assembly of this compound is highly sensitive to environmental parameters, including concentration, temperature, and the nature of the solvent. tubitak.gov.trrsc.orgnih.govescholarship.orgwhiterose.ac.uk These factors can influence the kinetics and thermodynamics of the assembly process, leading to the formation of different supramolecular structures or phases. rsc.orgwhiterose.ac.uk

Concentration: In amphiphilic systems, concentration plays a critical role in self-assembly. Below a certain critical concentration (analogous to the critical micelle concentration in aqueous surfactant solutions), the molecules exist as monomers. Above this concentration, they begin to aggregate into ordered structures. Higher concentrations can favor the formation of more densely packed structures. whiterose.ac.uk

Temperature: Temperature affects the balance of intermolecular forces. Increasing temperature generally increases the kinetic energy of the molecules, which can disrupt ordered structures. Thermotropic liquid crystalline phases are particularly sensitive to temperature, transitioning between different mesophases or to an isotropic liquid phase upon heating or cooling. mdpi.comnih.gov Specific transition temperatures are characteristic of the compound. mdpi.com

Solvent: The solvent environment significantly influences self-assembly by affecting the solvation of the ionic head group and the hydrophobic tail. tubitak.gov.trrsc.orgnih.govescholarship.orgwhiterose.ac.uk In polar solvents like water, the hydrophobic effect drives the aggregation of the alkyl chains. The selectivity of the solvent for different parts of the molecule is crucial. Solvent mixtures of intermediate selectivity can lead to temperature-responsive self-assembly behavior. escholarship.org The solvent can also participate in interactions with the head groups or influence the packing of the molecules. whiterose.ac.ukmdpi.com

The interplay of these factors determines the specific self-assembly pathway and the resulting equilibrium or kinetically trapped structures. rsc.org

Computational and Molecular Modeling Approaches to Self-Assembly

Computational and molecular modeling approaches are valuable tools for understanding the self-assembly processes of complex systems like this compound. nih.govplos.orgugr.esacs.orgjasss.org These methods can provide insights into the intermolecular interactions, the dynamics of assembly, and the stability of the resulting structures at a level of detail that can be challenging to obtain experimentally.

Modeling approaches can range from atomistic simulations, which consider every atom explicitly, to coarse-grained models, where groups of atoms are represented by single beads to reduce computational cost while still capturing essential interactions. acs.org These models can simulate the behavior of molecules in different environments and under varying conditions, allowing researchers to explore the influence of factors like concentration, temperature, and solvent on the assembly pathways and the final structures. escholarship.orgacs.org

Computational modeling can help predict the types of structures that are likely to form, understand the mechanisms of phase transitions, and provide a theoretical framework for interpreting experimental observations. plos.orgjasss.org While specific computational studies focused solely on this compound were not prominently found in the search results, the application of these techniques to similar amphiphilic systems and metal carboxylates is well-established and provides a basis for their application to this compound. nih.govacs.org

Rheological Properties and Fluid Dynamics of Barium Decanoate Dispersions

Shear Rheology: Viscosity and Shear-Thinning Behavior

Shear rheology investigates the flow behavior of fluids under applied shear stress. Viscosity, a measure of a fluid's resistance to flow, is a key parameter. Many dispersions, including some containing barium compounds, exhibit non-Newtonian behavior, where viscosity is dependent on the shear rate. Shear thinning, or pseudoplasticity, is a common non-Newtonian behavior where the viscosity decreases with increasing shear rate. anton-paar.comwikipedia.org This phenomenon is often observed in complex fluids and suspensions, including polymer solutions and colloidal systems. wikipedia.org The reduction in viscosity under shear is typically attributed to structural changes within the fluid, such as the alignment or disentanglement of particles or polymer chains in the direction of flow. wikipedia.org

Studies on thickened barium samples have shown shear-thinning behavior, which can be well-described by a power-law model as the shear rate increases. researchgate.net The power law index (n) is a parameter used to quantify shear-thinning behavior, with values less than 1 indicating shear thinning. netzsch.com A lower power law index signifies a more pronounced shear-thinning effect. netzsch.com The consistency index (k) in the power law model is numerically equal to the viscosity at a shear rate of 1 s⁻¹. netzsch.com

Viscoelastic Properties and Gelation Phenomena

Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. These materials show a time-dependent strain when stress is applied. Gelation is a process where a liquid system forms a gel, a semi-solid network structure. The viscoelastic properties and gelation behavior of dispersions are influenced by factors such as particle concentration, interactions, and the presence of additives.

While specific studies on barium decanoate (B1226879) gelation were not extensively detailed in the search results, research on other barium-containing systems, such as alginate crosslinked with barium ions, indicates that barium can induce gel formation and affect the stiffness of the resulting gel. mdpi.com Barium ions, being divalent, can act as crosslinkers between polymer chains, leading to the formation of a gel network. mdpi.com The concentration of the ionic crosslinker directly impacts the gelation kinetics and mechanical properties. mdpi.com The viscoelastic properties of gels are often characterized by parameters like storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material's response, respectively. mdpi.comresearchgate.netmdpi.comresearchgate.net A higher storage modulus compared to the loss modulus indicates more elastic, solid-like behavior. mdpi.comresearchgate.net

Extensional Rheology Studies

Extensional rheology focuses on the behavior of fluids subjected to stretching or elongational flows, which are encountered in processes like fiber spinning, spraying, and film blowing. The extensional viscosity can be significantly different from the shear viscosity and can provide additional insights into the fluid's structure and dynamics under these specific flow conditions. windows.net

Studies on thickened liquid barium used in medical imaging have investigated extensional viscosity in the context of swallowing, highlighting its importance in bolus control. nih.gov Higher extensional viscosity in these barium preparations was observed to reduce the elongation of the bolus during swallowing. nih.gov Extensional rheology measurements can reveal behaviors like strain hardening, where the extensional viscosity increases with increasing extension rate. umass.edursc.org This is often attributed to the alignment or stretching of particles or molecules in the direction of the extensional flow. rsc.org

Electrorheological (ER) Behavior and Field-Induced Transitions

Electrorheological (ER) fluids are a class of smart materials whose rheological properties, particularly viscosity and yield stress, can be rapidly and reversibly changed by applying an electric field. These fluids typically consist of polarizable particles dispersed in an electrically insulating fluid. mdpi.comunt.eduwikipedia.orgadvanceseng.comwindows.net Upon application of an electric field, the particles become polarized and form chain-like structures aligned with the field, leading to a significant increase in apparent viscosity and the development of a yield stress. mdpi.comunt.eduwikipedia.orgwindows.net This transition from a liquid-like to a solid-like state is known as the ER effect. windows.net

While research specifically on barium decanoate as the dispersed phase in ER fluids was not prominently found, barium titanate (BaTiO₃) is a well-known material used in ER fluids due to its high dielectric constant. unt.eduwindows.netnih.govharvard.edu Studies on barium titanate-based ER fluids have explored the effect of particle size and dispersant concentration on ER performance, including yield stress and thixotropic behavior. unt.eduwindows.net The yield stress in ER fluids increases with increasing electric field intensity. mdpi.com The ER effect is influenced by the dielectric properties of the dispersed particles and the insulating medium. mdpi.com

Colloidal Stability of this compound Suspensions and Dispersions

Colloidal stability refers to the ability of particles in a suspension or dispersion to remain dispersed without settling or aggregating over time. Stability is crucial for maintaining the desired rheological properties and performance of this compound dispersions. Factors influencing colloidal stability include particle size, surface charge, inter-particle interactions, and the presence of dispersants or stabilizers. researchgate.net

Studies on the colloidal stability of barium-containing suspensions, such as barium titanate and barium zirconate, highlight the importance of surface charge and the use of dispersants. nih.govharvard.eduresearchgate.net The isoelectric point (IEP), where the net surface charge of particles is zero, is a critical parameter; suspensions are generally less stable near the IEP. nih.govresearchgate.net Dispersants, such as polyelectrolytes and comb polymers, can enhance stability by providing electrostatic or steric repulsion between particles, preventing aggregation. nih.govharvard.eduresearchgate.net The concentration and type of dispersant, as well as the ionic strength and pH of the medium, can significantly affect colloidal stability and, consequently, the rheological properties like viscosity. nih.govharvard.eduresearchgate.net

Thin Films and Surface Science Research Involving Barium Decanoate

Deposition Techniques for Barium Decanoate-Derived Thin Films

Several techniques are employed to deposit thin films using barium decanoate (B1226879) or related barium carboxylate precursors. These methods leverage the chemical properties of the compound to form desired oxide phases upon thermal treatment.

Sol-Gel Methodologies

The sol-gel method is a wet chemical technique that involves the formation of a colloidal suspension (sol) that gradually gels into a network. This compound can be used as a barium source in sol-gel processes for creating barium-containing thin films. In the context of barium titanate (BaTiO₃) thin films, sol-gel methods often utilize metal alkoxides as precursors, but barium carboxylates like barium 2-ethylhexanoate (B8288628) (a related compound) have also been explored. researchgate.netcapes.gov.br The sol-gel process allows for good homogeneity and control over film stoichiometry. researchgate.net However, challenges can arise with the hydrolysis rates of different metal precursors, potentially leading to precipitation and affecting film quality. nasa.gov

Metallo-Organic Deposition (MOD) and Chemical Solution Deposition (CSD)

Metallo-Organic Deposition (MOD) and Chemical Solution Deposition (CSD) are versatile wet chemical techniques that frequently utilize organometallic precursors like this compound. researchgate.netresearchgate.netcambridge.org These methods involve dissolving metal-organic compounds in a solvent to create a coating solution, which is then applied to a substrate and subsequently heated to decompose the organic components and form the desired inorganic thin film. researchgate.netcambridge.org MOD and CSD offer advantages such as cost-effectiveness, scalability, and the ability to control film stoichiometry. researchgate.netresearchgate.net

Research involving barium 2-ethylhexanoate, a similar barium carboxylate precursor, in MOD for BaTiO₃ films has provided insights into the decomposition mechanisms and film formation. Upon annealing spin-coated films containing barium 2-ethylhexanoate and titanium dimethoxy dineodecanoate, BaTiO₃ is formed through a solid-state reaction between intermediate phases like barium carbonate (BaCO₃) and titanium dioxide (TiO₂) (anatase) at temperatures around 600 °C. cambridge.orgcambridge.org Studies have shown that barium carbonate can form at relatively low temperatures (around 300 °C) during the annealing of barium 2-ethylhexanoate films, and further heating to around 700 °C can lead to the formation of barium peroxymonocarbonate (BaCO₄). cambridge.org The thermal decomposition pathway of barium carboxylates is a crucial aspect of MOD and CSD processes, influencing the final film properties.

Sputtering Techniques and Their Applications

Sputtering is a physical vapor deposition technique where atoms are ejected from a target material by energetic ion bombardment and subsequently deposit onto a substrate to form a thin film. While this compound itself might not be directly used as a sputtering target due to its organic nature, sputtering is a significant technique for depositing barium-containing oxide films, such as BaTiO₃, often using ceramic targets. mdpi.commdpi.cominoe.ro Barium sputtering targets are available for depositing pure barium films, which can then be reacted to form oxides. nanografi.com Sputtering allows for precise control over film thickness and can produce films with controlled microstructure and crystallinity, depending on deposition parameters like substrate temperature and atmosphere. mdpi.commdpi.cominoe.ro Applications of sputtered barium-containing films include semiconductors, electronic devices, and protective coatings. nanografi.com

Interfacial Phenomena and Surface Functionalization

Interfacial phenomena, concerning the behavior of molecules at the boundary between two phases, play a significant role in the formation and properties of thin films derived from chemical solutions. sips.org.inslideshare.netmhmedical.com The interaction between the precursor solution (containing this compound or similar compounds), the substrate surface, and the surrounding atmosphere during deposition and annealing influences wetting, spreading, and adhesion, which are critical for obtaining uniform and defect-free films. sips.org.inmhmedical.com

While specific research on the surface functionalization using this compound itself was not prominently found in the search results, the broader field of surface science involving barium-containing thin films often explores modifying surfaces to achieve desired properties. This can involve controlling the surface termination, roughness, and chemical composition of the deposited film or the substrate to influence subsequent layer growth or device performance. Interfacial tension, the force per unit length at the interface between two immiscible phases, is a key concept in understanding these phenomena. sips.org.inslideshare.net

Characterization of Thin Film Microstructure and Properties

Characterization techniques are essential for understanding the structural, compositional, and physical properties of thin films derived from this compound or related precursors. researchgate.netcambridge.orgmdpi.commpg.despiedigitallibrary.org These techniques provide insights into the success of the deposition process and the suitability of the films for specific applications.

Common characterization methods include X-ray Diffraction (XRD) to analyze the crystalline phases and orientation, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to study the surface morphology and microstructure, and techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) to understand the decomposition behavior of the precursors. cambridge.orgresearchgate.netuci.educambridge.orgspiedigitallibrary.org

Crystallinity and Orientation Studies

Crystallinity and orientation are critical structural properties of thin films that significantly impact their functional performance, particularly for materials used in electronic and optical applications. researchgate.netmdpi.comkiche.or.krresearchgate.net Studies on BaTiO₃ thin films prepared by techniques like MOD and sol-gel, potentially using barium carboxylates, have shown that annealing temperature and substrate material influence the resulting crystalline phases and preferred orientation. researchgate.netinoe.rokiche.or.kr

For example, in MOD-prepared BaTiO₃ films, the crystal grains can exhibit a granular shape, differing from the columnar structure seen in physical vapor deposition methods. cambridge.orgcambridge.org The size of crystallites can also vary within the film, being larger near the surface than near the substrate. cambridge.orgspiedigitallibrary.org XRD is a primary tool for identifying the crystalline phases present (e.g., perovskite BaTiO₃, intermediate BaCO₃) and determining the orientation of the crystallites relative to the substrate. researchgate.netmdpi.cominoe.ro Control over crystallinity and orientation is crucial for optimizing properties like dielectric constant and ferroelectric behavior in materials like BaTiO₃. researchgate.netuci.eduresearchgate.net

Table 1: Summary of Characterization Techniques and Findings for Barium-Containing Thin Films

| Technique | Information Provided | Findings (Examples from Search Results) |

| X-ray Diffraction (XRD) | Crystalline phases, orientation, lattice parameters, crystallite size | Identification of BaTiO₃, BaCO₃, TiO₂ (anatase); assessment of film crystallinity and preferred orientation (e.g., c-axis orientation); estimation of crystallite size. researchgate.netmdpi.cominoe.rocapes.gov.br |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure, film thickness (cross-section) | Observation of granular or columnar structures; assessment of film density and crack-free nature; measurement of grain size. cambridge.orgresearchgate.netmdpi.comspiedigitallibrary.org |

| Transmission Electron Microscopy (TEM) | Detailed microstructure, crystal structure at nanoscale, defects | In-situ studies of crystallization behavior; observation of intermediate phases and their transformation; analysis of nanoscale porosity. uci.educapes.gov.br |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds and functional groups, decomposition products | Monitoring the decomposition of metal-organic precursors; identification of intermediate species like BaCO₃ and BaCO₄. cambridge.orgcambridge.org |

| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature, decomposition steps | Understanding the thermal decomposition behavior of precursor solutions and xerogels; determining appropriate annealing temperatures. cambridge.orguci.educambridge.org |

Table 2: Annealing Temperatures and Resulting Phases in MOD of BaTiO₃ from Barium 2-ethylhexanoate and Titanium Dimethoxy Dineodecanoate

| Annealing Temperature (°C) | Observed Phases (in single precursor films) | Observed Phases (in mixed precursor films) | Reference |

| ~300 | BaCO₃ (from Barium 2-ethylhexanoate) | - | cambridge.orgcambridge.org |

| ~400 | Anatase (from Titanium dimethoxy dineodecanoate) | - | cambridge.orgcambridge.org |

| < 540 | BaCO₃ (from Barium 2-ethylhexanoate) | BaCO₃, TiO₂ (anatase), BaTiO₃ (co-existing) | cambridge.org |

| ~600 | - | BaTiO₃ formed via solid-state reaction between BaCO₃ and TiO₂ (anatase) | cambridge.orgcambridge.org |

| > 680 | BaCO₄ (from Barium 2-ethylhexanoate) | - | cambridge.org |

| ~700 | BaCO₄ (from Barium 2-ethylhexanoate) | - | cambridge.orgcambridge.org |

| ~800 | Rutile (from Titanium dimethoxy dineodecanoate) | - | cambridge.orgcambridge.org |

Film Thickness and Uniformity Assessment

Assessing the thickness and uniformity of thin films is a fundamental aspect of materials science research. Film thickness uniformity refers to the consistency of the film's thickness across the substrate, a crucial factor influencing performance in various applications. vpi2004.com Deviations from target thickness specifications, even on the order of a few atoms for very thin films, can significantly impact performance and yield rates. vpi2004.comsvc.org

Various techniques are employed for film thickness and uniformity assessment. Optical measurements, such as spectroscopy and ellipsometry, are well-suited for fast and accurate measurements, particularly in large area coating equipment. svc.org Profilometry, a mechanical technique, can also be used, but it requires a step between the film and the substrate and can be sensitive to surface roughness and substrate flatness. svc.org While the provided search results discuss these general techniques and the importance of uniformity vpi2004.comsvc.orgdtic.milresearchgate.net, detailed research findings or specific data tables on the film thickness and uniformity directly pertaining to thin films derived solely from this compound were not found within the scope of this search. However, the principles and methods described for assessing thin films in general are applicable to films that may be fabricated using this compound as a precursor.

Surface Roughness Analysis

Surface roughness is another critical parameter characterizing the topography of thin films and surfaces. It significantly influences properties such as adhesion, optical scattering, and electrical performance. sputtertargets.nettascon.eu Analysis of surface roughness provides insights into the film's morphology, including grain size and texture. sputtertargets.net

Techniques commonly used for surface roughness analysis include Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). sputtertargets.nettascon.euoamjms.eumdpi.com AFM provides nanoscale topographical information and allows for the measurement of roughness parameters. sputtertargets.nettascon.euoamjms.eu SEM provides detailed images of the surface morphology. sputtertargets.netmdpi.com The evaluation of surface roughness parameters is often carried out according to established standards. tascon.eumitutoyo.co.jp Although the provided search results highlight the importance and methods of surface roughness analysis in the context of thin films and various materials sputtertargets.nettascon.euoamjms.eumdpi.commitutoyo.co.jprsc.org, specific detailed research findings or data tables on the surface roughness of thin films derived solely from this compound were not available in the provided search results. The techniques mentioned, however, are the standard methods that would be applied to characterize the surface roughness of such films.

Etching Processes and Patterning of this compound-Derived Films

Etching processes are essential for patterning thin films, enabling the creation of defined structures required for various devices. Patterning involves selectively removing material from the thin film. The etching mechanism can involve chemical reactions, physical sputtering, or a combination of both. core.ac.uk

Research into the etching of barium-containing films, such as barium strontium titanate (BST) or barium titanate (BTO), has explored different plasma chemistries, including fluorine- and chlorine-based processes. core.ac.ukresearchgate.net These studies investigate etching rates and the formation of by-products. core.ac.ukresearchgate.net While the majority of the provided search results on etching focus on related barium-containing materials like BaTiO3 or Ba(OH)2 core.ac.ukresearchgate.netd-nb.infoias.ac.in, one search result directly mentions the involvement of the "this compound ion" in a patent related to transferring a pattern to an organic film by etching. googleapis.com This indicates a potential role for this compound or its derivatives in etching or patterning processes involving organic layers, although detailed mechanisms or specific applications were not elaborated upon in the provided snippet. Further research would be needed to fully understand the etching behavior and patterning possibilities specifically for thin films composed primarily of this compound.

Applications and Emerging Research Directions for Barium Decanoate

Advancements in Surfactant Science and Technology

As an anionic surfactant, barium decanoate (B1226879) possesses characteristics that are valuable in numerous industrial applications. saapedia.orglabinsights.nl Surfactants, in general, are compounds that reduce the surface tension of liquids, enhancing their spreading and wetting capabilities. labinsights.nl Anionic surfactants are widely used and known for their effectiveness in removing oily residues and their diverse applications across industries including textiles, paints, polymers, and more. labinsights.nl

Emulsifying and Dispersing Capabilities

Barium decanoate is noted for its excellent emulsifying and dispersing abilities. saapedia.org Emulsifiers are crucial for creating and maintaining stable emulsions, particularly in systems involving oil and water, by forming a stable film around droplets and keeping them dispersed within the continuous phase. aesfluids.com Dispersants, on the other hand, help to prevent particles from clumping together, promoting a uniform distribution within a liquid medium. aesfluids.com The ability of this compound to act as both an emulsifier and dispersant makes it useful in various formulations. saapedia.org

Wetting and Foaming Characteristics

Anionic surfactants, including this compound, contribute to wetting and foaming properties in formulations. saapedia.orglabinsights.nl Wetting agents reduce the surface tension between a liquid and a solid surface, allowing the liquid to spread more easily. labinsights.nlaesfluids.com Foaming characteristics relate to the ability of a substance to generate stable foam, which is a dispersion of gas bubbles in a liquid or solid. scribd.com While the primary search results highlight this compound's emulsifying and dispersing roles, its classification as an anionic surfactant suggests its potential influence on wetting and foaming, common properties associated with this class of compounds. saapedia.orglabinsights.nl

Solubilization Enhancement

This compound exhibits solubilizing abilities. saapedia.org Solubilization is the process by which a substance that is normally insoluble in a given solvent is made soluble by the addition of a third component, such as a surfactant. researchgate.net Surfactants achieve this by forming micelles, aggregates where hydrophobic tails cluster together, creating a core that can encapsulate and "solubilize" hydrophobic substances. researchgate.net The solubilization power of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes. researchgate.net

Lubrication and Anticorrosion Properties

This compound is recognized for its lubricating and anticorrosive properties. saapedia.org In lubrication, it can function as a thickener and stabilizer, enhancing performance under high-pressure conditions. ontosight.ai Barium compounds, such as barium sulfonate, are utilized as anti-corrosion additives in lubricating oils, forming a protective film on metal surfaces and neutralizing acidic substances. minglanchem.aemade-in-china.com This protective film helps to inhibit rust and corrosion, particularly in environments exposed to moisture or corrosive byproducts. minglanchem.ae While barium sulfonate is explicitly mentioned in the context of anticorrosion, the listing of this compound with anticorrosive properties suggests a similar protective function, likely through the formation of a barrier on metal surfaces. saapedia.orgminglanchem.ae

Contributions to Biological Membrane Studies

This compound has found relevance in the study of biological membranes, particularly in the context of lipid bilayer interactions. saapedia.org

Research on Lipid Bilayer Interactions

Research involving simplified membrane models has utilized decanoate to study lipid bilayer interactions. Early simulations of highly simplified bilayers in the 1980s used united-atom models intended to replicate the behavior of systems including decanoate, decanol, and water. nih.govacs.org These models employed special methods to avoid the need for explicit solvent and harmonically restrained the headgroup position of decanoate molecules to approximate their behavior in solution. nih.gov Such simulations allowed for the characterization of lipid bilayer order parameters and the tilt of lipid molecules within the membrane, demonstrating the applicability of molecular dynamics simulations to biological membranes. nih.gov Furthermore, early protein-lipid simulations utilized methods to examine the interactions of simplified decanoate molecules with alpha-helical polypeptides. nih.gov While these studies often involved simplified decanoate molecules or related systems, they highlight the use of decanoate-based models in understanding the fundamental interactions and dynamics within lipid bilayers, which are the basic structural components of cell membranes. nih.govkhanacademy.orglibretexts.org The study of lipid-protein interactions and the lipid-mediated modulation of membrane protein function are active areas of research, with computational simulations playing a significant role in providing molecular-level detail. nih.govacs.orglibretexts.org

| Property | Observation/Finding | Source(s) |

| Surfactant Properties | Anionic surfactant, carboxylate class. | saapedia.org |

| Emulsifying Capabilities | Excellent emulsifying ability. | saapedia.org |

| Dispersing Capabilities | Excellent dispersing ability. | saapedia.org |

| Wetting Characteristics | Contributes to wetting (inferred from anionic surfactant classification). | labinsights.nl |

| Foaming Characteristics | Contributes to foaming (inferred from anionic surfactant classification). | labinsights.nl |

| Solubilization Enhancement | Possesses solubilizing abilities. | saapedia.org |

| Lubrication Properties | Excellent lubricating ability; used as thickener/stabilizer in greases. | ontosight.aisaapedia.org |

| Anticorrosion Properties | Excellent anticorrosive ability; forms protective film on metal surfaces. | saapedia.orgminglanchem.ae |

| Biological Membrane Studies | Used in simplified membrane models to study lipid bilayer interactions. | saapedia.orgnih.govacs.org |

| Lipid Bilayer Interactions | Used in simulations to characterize bilayer order and lipid tilt; studied interaction with polypeptides. | nih.gov |

Role in Chemical Separation and Extraction Processes

This compound, or its precursor decanoic acid, demonstrates potential in chemical separation and extraction processes, particularly concerning metal ions. While this compound itself is a product of reaction, decanoic acid has been investigated for its ability to selectively extract certain metal ions from solutions.

One notable application involves the use of decanoic acid in liquid-liquid extraction for the purification of barium nitrate (B79036) solutions. This process aims to remove impurities, such as strontium ions (Sr²⁺), which are chemically similar to barium ions (Ba²⁺) and thus difficult to separate. google.com Decanoic acid, dissolved in a hydrocarbon solvent like kerosene, can effectively extract strontium ions from an aqueous barium nitrate solution containing strontium nitrate as an impurity. google.com This extraction occurs through an ion exchange mechanism where strontium ions are captured by two molecules of decanoic acid, forming strontium decanoate. google.com The molecular structure of decanoic acid, with its balance between the nonpolar carbon chain and the polar carboxyl group, provides the selectivity needed to attract Sr²⁺ ions while not extracting the slightly larger Ba²⁺ ions. google.com

This principle highlights the potential of fatty acid salts, including potentially this compound or related decanoates, in developing selective extraction methods for metal separation in various chemical and industrial processes.

Future Research Avenues and Potential Applications

Future research avenues for this compound and related decanoates could explore their potential in advanced materials and separation technologies. Given its properties as a metal soap, this compound could be investigated for applications in areas such as:

Enhanced Separation Materials: Further research could focus on incorporating this compound into composite materials or membranes for selective ion separation or extraction in complex matrices. Its insolubility in water and solubility in organic solvents could be leveraged in designing materials for specific separation tasks in non-aqueous or mixed solvent systems.

Catalysis: Metal carboxylates, including barium salts of fatty acids, have been explored as catalysts or catalyst precursors in various organic reactions. Future studies could investigate the catalytic properties of this compound in specific chemical transformations.

Functional Coatings and Films: The soap-like nature and thermal stability of this compound suggest potential in developing functional coatings or films with specific surface properties, such as water repellency or modified friction characteristics. Research could explore its incorporation into formulations for surface treatment or material modification.

Advanced Lubricants and Greases: Building on its known use as a thickener and stabilizer in lubricants, future research could aim to optimize the performance of this compound in advanced lubricating formulations for demanding applications, potentially exploring its behavior under extreme pressures or temperatures. ontosight.ai

These potential applications would require detailed research into the synthesis, material properties, and performance of this compound in specific experimental setups and conditions.

Q & A

Q. What are the standard protocols for synthesizing barium decanoate, and how can purity be validated?

this compound is typically synthesized via the reaction of barium hydroxide with decanoic acid in a solvent medium (e.g., ethanol or water). To ensure purity:

- Use stoichiometric ratios with excess acid to drive the reaction .

- Validate purity via elemental analysis (C, H, Ba content) and FT-IR spectroscopy (confirming carboxylate coordination at ~1540 cm⁻¹) .

- Include X-ray diffraction (XRD) for crystallinity assessment and comparison with known structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- FT-IR : Identifies carboxylate bonding modes and confirms metal-ligand coordination .

- NMR (¹H, ¹³C) : Resolves alkyl chain conformation and detects impurities in organic phases .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .

Intermediate Research Questions

Q. How can researchers optimize reaction conditions to improve this compound yield?

- Variable Screening : Use factorial design to test temperature (40–80°C), solvent polarity (ethanol vs. hexane), and stirring rates .

- Kinetic Studies : Monitor reaction progress via pH titration or conductivity measurements to identify rate-limiting steps .

- Yield Validation : Compare experimental yields with theoretical calculations using ICP-OES for barium quantification .

Q. What methodologies resolve contradictions in reported solubility data for this compound?

- Multi-Solvent Testing : Measure solubility in polar (water, ethanol) vs. non-polar (hexane, toluene) solvents under controlled temperatures .

- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability in measurement techniques (e.g., gravimetric vs. spectroscopic) .

- Cross-Validation : Compare results with analogous metal decanoates (e.g., calcium or copper decanoates) to identify trends .

Advanced Research Questions

Q. How do computational models predict this compound’s behavior in hybrid materials?

- Molecular Dynamics (MD) : Simulate alkyl chain packing and metal-carboxylate interactions in lipid bilayers or polymer matrices .

- DFT Calculations : Analyze electron density maps to predict coordination geometry and stability under varying pH conditions .

- Experimental Correlation : Validate models with SAXS/WAXS data for nanostructural alignment .

Q. What strategies address reproducibility challenges in this compound-based catalysis studies?

- Detailed Protocols : Document humidity control and inert atmosphere requirements to prevent hydrolysis/oxidation .

- Collaborative Replication : Share raw data (TGA curves, NMR spectra) via open-access platforms for cross-lab verification .

- Error Analysis : Quantify uncertainties in catalytic activity measurements using error propagation models .

Interdisciplinary Research Questions

Q. How can this compound’s phase behavior inform its application in supramolecular chemistry?

- Phase Diagram Mapping : Study temperature-dependent mesophases (lamellar, hexagonal) via polarized optical microscopy .

- Surface Pressure-Area Isotherms : Characterize Langmuir-Blodgett film formation at air-water interfaces .

- Bio-Interface Studies : Investigate cytotoxicity and cellular uptake mechanisms for drug delivery applications .

Q. What analytical frameworks are suitable for studying this compound’s role in environmental matrices?

- Trace Detection : Develop HPLC-ICP-MS methods to quantify this compound in soil/water samples .

- Degradation Pathways : Use GC-MS to identify breakdown products under UV irradiation or microbial action .

- Ecotoxicity Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict environmental impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations